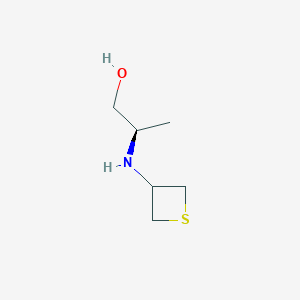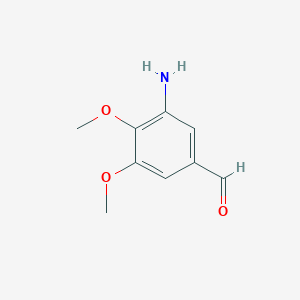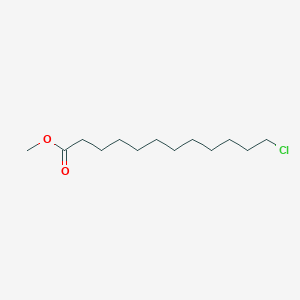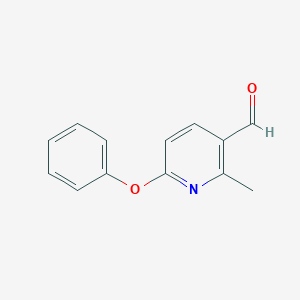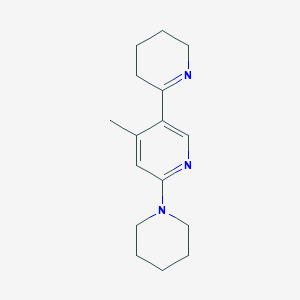
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to a propionic acid methyl ester moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 3-(4-Amino-3-nitro-phenyl)-3-oxo-propionic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid.
Scientific Research Applications
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and chloro groups play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid.
- 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid ethyl ester.
- 3-(4-Chloro-3-nitro-phenyl)-3-oxo-butyric acid methyl ester.
Uniqueness
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Properties
CAS No. |
677326-73-7 |
|---|---|
Molecular Formula |
C10H8ClNO5 |
Molecular Weight |
257.63 g/mol |
IUPAC Name |
methyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8ClNO5/c1-17-10(14)5-9(13)6-2-3-7(11)8(4-6)12(15)16/h2-4H,5H2,1H3 |
InChI Key |
SOHKPNAQHJJVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


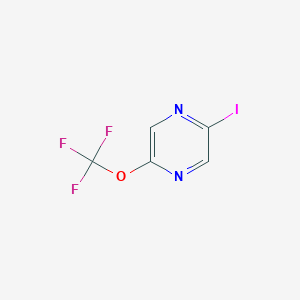
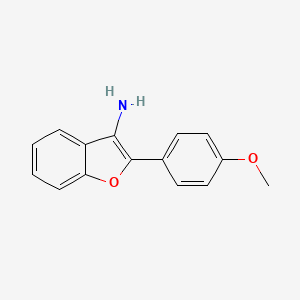
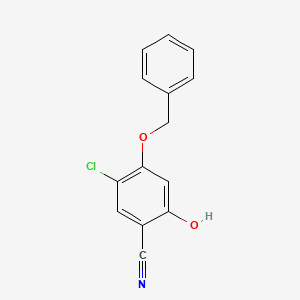
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
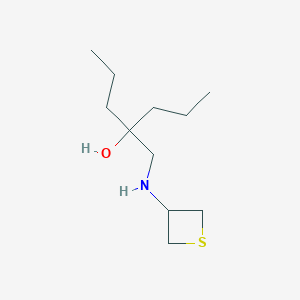
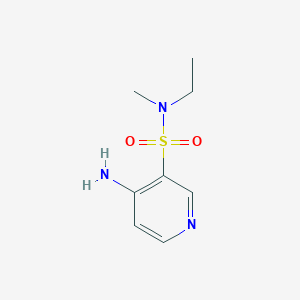
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
